18S-Resolvin E1

Description

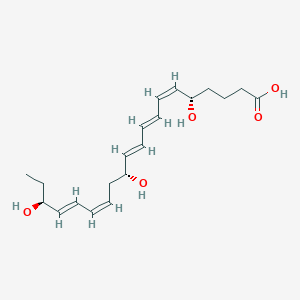

Structure

3D Structure

Properties

Molecular Formula |

C20H30O5 |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

(5S,6Z,8E,10E,12R,14Z,16E,18S)-5,12,18-trihydroxyicosa-6,8,10,14,16-pentaenoic acid |

InChI |

InChI=1S/C20H30O5/c1-2-17(21)11-8-5-9-14-18(22)12-6-3-4-7-13-19(23)15-10-16-20(24)25/h3-9,11-13,17-19,21-23H,2,10,14-16H2,1H3,(H,24,25)/b4-3+,9-5-,11-8+,12-6+,13-7-/t17-,18-,19+/m0/s1 |

InChI Key |

AOPOCGPBAIARAV-JJVMZPRHSA-N |

Isomeric SMILES |

CC[C@@H](/C=C/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O)O |

Canonical SMILES |

CCC(C=CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 18s Resolvin E1

Precursors and Substrates for E-Series Resolvin Biosynthesis

The journey to the formation of 18S-Resolvin E1 begins with the essential omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). nih.gov This fatty acid serves as the foundational substrate for the entire E-series resolvin family. nih.gov The initial steps in the pathway are crucial as they determine the specific stereochemistry of the resulting resolvin molecules.

Role of Eicosapentaenoic Acid (EPA)

Eicosapentaenoic acid (EPA) is the primary precursor for the synthesis of E-series resolvins. nih.govnih.gov This 20-carbon fatty acid, containing five cis double bonds, is a key component of marine oils. researchgate.net Within the cellular environment, particularly during an inflammatory response, EPA is liberated from cell membranes and becomes available for enzymatic conversion. frontiersin.org The metabolism of EPA can lead to the production of various bioactive lipid mediators, with the E-series resolvins being central to the active process of inflammation resolution. nih.gov

Formation of 18S-Hydroxyeicosapentaenoate (18S-HEPE) as a Key Intermediate

A critical step in the biosynthesis of this compound is the formation of the intermediate, 18S-hydroxyeicosapentaenoate (18S-HEPE). nih.gov This molecule is generated through the oxygenation of EPA at the 18th carbon position, resulting in an S stereoconfiguration. The formation of 18S-HEPE is a pivotal branching point in the E-series resolvin pathway, directing the synthesis towards the 18S-series of resolvins. nih.gov Research has shown that the presence of aspirin (B1665792) can increase the endogenous formation of 18S-HEPE. nih.govresearchgate.net This intermediate is not merely a transient molecule; 18S-HEPE itself has been shown to possess biological activity, such as preventing pressure overload-induced maladaptive cardiac remodeling. nih.gov

Comparison with 18R-HEPE as a Precursor

The biosynthesis of E-series resolvins can proceed through two parallel stereospecific pathways, leading to either 18R- or 18S-hydroxyeicosapentaenoates (HEPEs). nih.gov While 18S-HEPE is the precursor to this compound, its epimer, 18R-HEPE, is the precursor to Resolvin E1 (RvE1). nih.gov Both 18R- and 18S-HEPE are substrates for human 5-lipoxygenase (5-LOX), indicating that both pathways are biologically relevant. nih.gov However, the initial enzymatic step dictates which stereoisomer is predominantly formed. Aspirin-treated cyclooxygenase-2 (COX-2) is known to produce both 18S- and 18R-HEPE from EPA. nih.gov Studies have indicated that aspirin treatment can shift the ratio of these epimers, favoring the production of 18S-HEPE. nih.gov

Enzymatic Mechanisms Driving this compound Biogenesis

The conversion of EPA to this compound is not a spontaneous process but is meticulously controlled by a series of enzymatic reactions. The specific enzymes involved are responsible for the introduction of hydroxyl groups and the precise stereochemistry of the final product.

Involvement of Aspirin-Acetylated Cyclooxygenase-2 (COX-2)

The enzyme cyclooxygenase-2 (COX-2) plays a central role in the initial step of this compound biosynthesis. While COX-2 is typically associated with the production of pro-inflammatory prostaglandins (B1171923), its activity is altered by aspirin. wikipedia.org Aspirin irreversibly acetylates a serine residue in the active site of COX-2. nih.gov This acetylation modifies the enzyme's catalytic activity, transforming it from a cyclooxygenase into a lipoxygenase-like enzyme. wikipedia.orgreactome.org This aspirin-acetylated COX-2 then preferentially oxygenates EPA at the C-18 position to generate 18S-hydroperoxyeicosapentaenoic acid (18S-HpEPE), which is subsequently reduced to 18S-HEPE. reactome.orgnih.gov Computational studies have shown that aspirin acetylation of COX-2 lowers the energy barrier for hydrogen abstraction from the C-16 position of EPA, favoring the formation of 18-hydroperoxy products. nih.gov

Role of 5-Lipoxygenase (5-LOX) in Stereoselective Conversion

Following the formation of 18S-HEPE, the enzyme 5-lipoxygenase (5-LOX) is crucial for the subsequent steps leading to this compound. nih.gov Human recombinant 5-LOX can utilize both 18S-HEPE and 18R-HEPE as substrates. nih.govnih.gov 5-LOX introduces a hydroperoxy group at the C-5 position of 18S-HEPE, forming a 5-hydroperoxy intermediate. reactome.org This intermediate is then further converted by 5-LOX to a 5S,6S-epoxide-containing intermediate. reactome.org The final step in the biosynthesis of this compound involves the enzymatic hydrolysis of this epoxide by leukotriene A4 hydrolase (LTA4H), which yields the final structure of this compound. nih.govreactome.org The biosynthesis of resolvins is dependent on 5-lipoxygenase activating protein (FLAP), which facilitates the interaction between the substrate and 5-LOX. nih.govnih.gov

Data Tables

Table 1: Key Molecules in the Biosynthesis of this compound

| Compound Name | Abbreviation | Role in Pathway |

| This compound | 18S-RvE1 | Final bioactive product |

| Eicosapentaenoic Acid | EPA | Primary precursor |

| 18S-Hydroxyeicosapentaenoate | 18S-HEPE | Key intermediate |

| 18R-Hydroxyeicosapentaenoate | 18R-HEPE | Precursor to the 18R-series |

| 18S-Hydroperoxyeicosapentaenoic acid | 18S-HpEPE | Intermediate precursor to 18S-HEPE |

| Cyclooxygenase-2 | COX-2 | Enzyme (aspirin-acetylated) |

| 5-Lipoxygenase | 5-LOX | Enzyme |

| Leukotriene A4 hydrolase | LTA4H | Enzyme |

| 5-lipoxygenase activating protein | FLAP | Co-factor protein |

| Aspirin | Modulator of COX-2 activity |

Table 2: Enzymatic Steps in this compound Biosynthesis

| Step | Substrate | Enzyme | Product |

| 1 | Eicosapentaenoic Acid (EPA) | Aspirin-acetylated COX-2 | 18S-Hydroperoxyeicosapentaenoic acid (18S-HpEPE) |

| 2 | 18S-HpEPE | Peroxidases | 18S-Hydroxyeicosapentaenoate (18S-HEPE) |

| 3 | 18S-HEPE | 5-Lipoxygenase (5-LOX) | 5S-hydroperoxy-18S-HEPE |

| 4 | 5S-hydroperoxy-18S-HEPE | 5-Lipoxygenase (5-LOX) | 5S,6S-epoxy-18S-HEPE |

| 5 | 5S,6S-epoxy-18S-HEPE | Leukotriene A4 hydrolase (LTA4H) | This compound |

Table 3: Comparison of 18S-HEPE and 18R-HEPE

| Feature | 18S-HEPE | 18R-HEPE |

| Precursor | Eicosapentaenoic Acid (EPA) | Eicosapentaenoic Acid (EPA) |

| Key Enzyme in Formation | Aspirin-acetylated COX-2 | Cytochrome P450 monooxygenases, Aspirin-acetylated COX-2 |

| Stereochemistry at C-18 | S-configuration | R-configuration |

| Subsequent Metabolite | This compound | Resolvin E1 (RvE1) |

| Substrate for 5-LOX | Yes | Yes |

Contribution of Leukotriene A4 Hydrolase (LTA4H) in Epoxide Hydrolysis

The biosynthesis of this compound involves a critical enzymatic step: the hydrolysis of an epoxide intermediate. This reaction is catalyzed by Leukotriene A4 Hydrolase (LTA4H), a bifunctional enzyme known for its role in producing the pro-inflammatory mediator Leukotriene B4 (LTB4). nih.govresearchgate.netresearchgate.net In the context of resolvin synthesis, LTA4H demonstrates its hydrolase activity on a different substrate.

Following the initial oxygenation of eicosapentaenoic acid (EPA) and subsequent reactions, a 5S,6S-epoxide-containing intermediate is formed. reactome.org Human recombinant LTA4H efficiently converts this chiral epoxide intermediate into this compound. nih.govresearchgate.netnih.gov This step was confirmed through experiments using both human recombinant enzymes and studies with human leukocytes. nih.govresearchgate.net The conversion of the 5(6)-epoxide intermediate to RvE1 by LTA4H in human neutrophils has been specifically demonstrated. researchgate.net Furthermore, treating activated human polymorphonuclear leukocytes (PMNs) with an LTA4H inhibitor significantly reduces the synthesis of RvE1 from its precursor, 18-HEPE, underscoring the enzyme's essential role in this biosynthetic pathway. nih.gov

Potential Involvement of Peroxidases

Peroxidases are enzymes that catalyze the reduction of hydroperoxides, a key step in the biosynthesis of many lipid mediators. In the broader context of E-series resolvin synthesis, peroxidases are involved in the conversion of 18R-hydroperoxyeicosapentaenoic acid (18R-H(p)EPE) to its corresponding alcohol, 18R-hydroxyeicosapentaenoic acid (18R-HEPE). researchgate.net While the primary pathway to 18S-RvE1 proceeds through the 5-lipoxygenase (5-LOX) pathway to form an epoxide which is then hydrolyzed by LTA4H, peroxidases play a role in the formation of related E-series resolvins like RvE2 from the 18-HEPE precursor. researchgate.net The initial transformation of EPA can lead to 18(S)-HpEPE, which is then reduced by glutathione (B108866) peroxidase (GPX) to 18(S)-HEPE, the direct precursor for the subsequent lipoxygenase and hydrolase reactions leading to 18S-RvE1. reactome.org

Transcellular Biosynthesis Mechanisms

The complete synthesis of 18S-RvE1 often requires the coordinated metabolic activity of at least two different cell types, a process known as transcellular biosynthesis. nih.govrupress.org This intercellular cooperation is a hallmark of the synthesis of many specialized pro-resolving mediators.

A key example of transcellular biosynthesis for E-series resolvins involves the interaction between vascular endothelial cells and neutrophils (PMNs). nih.govrupress.org Under certain conditions, such as hypoxia or upon stimulation with aspirin, human vascular endothelial cells metabolize EPA to produce and release 18-hydroxyeicosapentaenoic acid (18-HEPE). nih.govrupress.org This intermediate is then taken up by adjacent neutrophils. nih.govresearchgate.net

Neutrophils possess the necessary 5-lipoxygenase (5-LOX) enzyme activity to further metabolize the 18-HEPE. nih.govrupress.org The 5-LOX converts the precursor into the 5(6)-epoxide intermediate, which is subsequently hydrolyzed by the neutrophil's LTA4H to form the final bioactive 18S-RvE1. nih.govnih.gov This interplay ensures that the potent anti-inflammatory and pro-resolving mediator is produced locally at sites of inflammation where these cell types are present. nih.gov

Stereospecificity and Dual Biosynthetic Pathways of E-Series Resolvins (18R- and 18S-RvE1)

The biosynthesis of E-series resolvins is highly stereospecific, resulting in two distinct epimers at the 18-carbon position: 18R-RvE1 and 18S-RvE1. nih.govresearchgate.net These two molecules arise from parallel pathways, starting with the stereospecific formation of their respective precursors, 18R-HEPE and 18S-HEPE. nih.govresearchgate.netresearchgate.net

The formation of the 18R-epimer is often associated with the action of aspirin-acetylated cyclooxygenase-2 (COX-2) or cytochrome P450 enzymes. nih.govresearchgate.netnih.gov In contrast, studies have shown that aspirin can increase the endogenous formation of 18S-HEPE compared to 18R-HEPE. nih.govresearchgate.netnih.gov Both the 18R- and 18S- enantiomers of HEPE serve as substrates for human 5-lipoxygenase, which funnels them into their respective resolvin products. proquest.comnih.govresearchgate.net This demonstrates the existence of two parallel and stereospecific biosynthetic pathways for the production of E-series resolvins. nih.govresearchgate.netresearchgate.net Despite the difference in stereochemistry, both 18R- and 18S-RvE1 have been shown to be potent anti-inflammatory and pro-resolving molecules. nih.govresearchgate.net

| Feature | 18R-Resolvin E1 Pathway | This compound Pathway |

| Precursor | 18R-HEPE | 18S-HEPE |

| Key Initiating Enzymes | Aspirin-acetylated COX-2, Cytochrome P450 researchgate.netnih.gov | Cytochrome P450, Aspirin action nih.govreactome.org |

| Subsequent Enzymes | 5-Lipoxygenase, LTA4 Hydrolase nih.govresearchgate.net | 5-Lipoxygenase, LTA4 Hydrolase nih.govnih.gov |

| Final Product | 18R-Resolvin E1 | This compound |

Metabolic Inactivation and Degradation Pathways

The potent biological activities of specialized pro-resolving mediators like 18S-RvE1 must be tightly regulated. This control is achieved through rapid metabolic inactivation by specific enzymes, which converts the active mediator into less active or inactive products. nih.govnih.govharvard.edu This process is crucial for terminating the resolution signal and allowing the tissue to return to its normal state. nih.govresearchgate.net The metabolic profile of RvE1 is often specific to the cell type, tissue, and species. nih.govresearchgate.net

A primary route for the inactivation of E-series resolvins is through the action of dehydrogenases. nih.govresearchgate.net Research indicates that 18S-RvE1 is more rapidly inactivated by dehydrogenase enzymes compared to its R-epimer, RvE1. nih.govresearchgate.netnih.gov

Specifically, the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) can act as an 18-hydroxyl dehydrogenase in this context. researchgate.netnih.govharvard.edu With NAD+ as a cofactor, this enzyme catalyzes the oxidation of the hydroxyl group at the carbon-18 position of the resolvin molecule. researchgate.netnih.govharvard.edu This reaction converts RvE1 into 18-oxo-RvE1. researchgate.netnih.gov This dehydrogenation represents a major initial metabolic route for RvE1 inactivation in tissues like the murine lung. researchgate.netnih.govharvard.edu The resulting metabolite, 18-oxo-RvE1, is devoid of the potent anti-inflammatory activity seen with the parent compound. researchgate.netnih.govharvard.edu Other identified metabolites that display reduced bioactivity include 20-carboxy-RvE1 and 10,11-dihydro-RvE1. nih.govresearchgate.net

| Enzyme | Action on Resolvin E1 | Resulting Product | Biological Activity of Product |

| 15-Hydroxyprostaglandin Dehydrogenase (as an 18-hydroxyl dehydrogenase) | Oxidation of the C-18 hydroxyl group nih.govharvard.edu | 18-oxo-RvE1 researchgate.netnih.gov | Inactive/Devoid of activity researchgate.netnih.gov |

| Cytochrome P450 (in human neutrophils) | Carbon 20 hydroxylation nih.govharvard.edu | 20-hydroxy-RvE1 acs.org | Retains some activity acs.org |

Mechanisms of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Action on Resolvin Metabolism

The biological activity of resolvins is tightly controlled through metabolic inactivation. A key enzyme in this process is 15-hydroxyprostaglandin dehydrogenase (15-PGDH), an NAD+-dependent oxidoreductase. nih.govharvard.edu This enzyme is not only central to the catabolism of prostaglandins but also plays a significant role in the inactivation of various specialized pro-resolving mediators, including Resolvin E1. uniprot.orgnih.govuniprot.org

15-PGDH catalyzes the dehydrogenation of the hydroxyl group at the C-18 position of 18S-RvE1. nih.gov This enzymatic reaction converts 18S-RvE1 into its corresponding keto metabolite, 18-oxo-Resolvin E1 (18-oxo-RvE1). nih.govresearchgate.net This conversion represents a primary route for the biological inactivation of 18S-RvE1, as the resulting 18-oxo-RvE1 metabolite exhibits significantly reduced bioactivity compared to the parent compound. nih.govharvard.eduresearchgate.netnih.gov

The metabolism of Resolvin E1 can be cell-type specific. For instance, in murine lungs, the dehydrogenation to form 18-oxo-RvE1 is a major initial metabolic step. nih.govharvard.edu In contrast, human neutrophils may primarily metabolize RvE1 through hydroxylation at the carbon-20 position. nih.govharvard.edu Macrophages, on the other hand, also carry out dehydrogenation. nih.govresearchgate.net This tissue- and cell-specific metabolism allows for precise local control over the duration of the pro-resolving signals initiated by 18S-RvE1.

The table below details the action of 15-PGDH on Resolvin E1 and the resulting impact on its biological activity.

| Substrate | Enzyme | Cofactor | Metabolite | Biological Activity of Metabolite |

| This compound | 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | NAD+ | 18-oxo-Resolvin E1 | Reduced/Inactivated |

The inactivation of 18S-RvE1 by 15-PGDH is a critical component of the resolution of inflammation. By converting the potent pro-resolving mediator into a less active form, the body ensures that the resolution process is appropriately terminated, contributing to the restoration of tissue homeostasis. Dysregulation of this metabolic pathway, such as increased expression of 15-PGDH, has been implicated in chronic inflammatory conditions, suggesting that the balance between resolvin synthesis and degradation is crucial for health. nih.gov

Molecular Mechanisms of Action and Receptor Interactions of 18s Resolvin E1

G Protein-Coupled Receptor (GPCR) Engagement

18S-Resolvin E1 exerts its potent anti-inflammatory and pro-resolving functions by engaging with specific G protein-coupled receptors (GPCRs) on the surface of immune cells, particularly leukocytes. nih.govjci.org Its primary targets are the Chemokine-Like Receptor 1 (ChemR23) and the Leukotriene B4 Receptor 1 (BLT1), through which it modulates cellular responses to inflammatory stimuli. researchgate.netnih.gov

This compound acts as a potent agonist for the Chemokine-Like Receptor 1, a receptor also identified as CMKLR1 or ERV1. reactome.orgabcam.comresearchgate.net It binds to this receptor with high affinity, initiating downstream signaling that contributes to the resolution of inflammation. nih.govresearchgate.net Studies have shown that 18S-RvE1 transduces signals via ChemR23 with even greater efficacy than its epimer, RvE1. nih.gov The potency of this interaction is demonstrated by its half-maximal effective concentration (pEC₅₀), which for 18S-RvE1 is approximately 11.20, compared to 9.86 for RvE1, indicating a more potent activation of the receptor. nih.gov This activation is a key mechanism through which 18S-RvE1 exerts its pro-resolving effects, such as reducing the production of pro-inflammatory cytokines. abcam.comnih.gov

In addition to its agonist activity at ChemR23, 18S-RvE1 interacts with the Leukotriene B4 Receptor 1 (BLT1). nih.govjci.org The BLT1 receptor is the primary receptor for Leukotriene B4 (LTB₄), a potent pro-inflammatory lipid mediator that promotes leukocyte chemotaxis and activation. nih.govwsu.edu 18S-RvE1 functions as an antagonist at the BLT1 receptor, effectively counteracting the pro-inflammatory signals mediated by LTB₄. nih.gov Research indicates that 18S-RvE1 antagonizes LTB₄-mediated BLT1 activation with greater potency and efficacy than RvE1. nih.govunich.it This interaction serves as a crucial braking signal, limiting the amplification of the inflammatory response driven by LTB₄. nih.govresearchgate.net By acting as a damper on BLT1 signaling, 18S-RvE1 contributes to the cessation of neutrophil infiltration at sites of inflammation. nih.govresearchgate.net

A defining characteristic of this compound is its distinct interaction profile with its target receptors when compared directly to its 18R-stereoisomer, Resolvin E1.

Receptor Affinity and Potency : Research demonstrates that 18S-RvE1 binds to both ChemR23 and BLT1 with increased affinity and potency compared to RvE1. nih.govjci.org As noted, its efficacy in activating ChemR23 is significantly higher. nih.gov Similarly, it displays a greater potency when antagonizing the LTB₄-activated BLT1 receptor. nih.govunich.it

Metabolic Inactivation : Despite its higher potency at the molecular level, 18S-RvE1 is more rapidly metabolized and inactivated than RvE1. nih.gov It is more quickly converted by NAD⁺-dependent dehydrogenase to its inactive metabolite, 18-oxo-Resolvin E1. nih.govunich.itebi.ac.uk This faster inactivation suggests that 18S-RvE1 may act in a more transient fashion in vivo compared to the more stable RvE1. researchgate.netnih.gov

Comparative Receptor Interactions and Inactivation of E-Series Resolvins

| Compound | Target Receptor | Mode of Action | Relative Potency/Efficacy | Metabolic Inactivation Rate |

|---|---|---|---|---|

| This compound | ChemR23/CMKLR1 | Agonist | Higher (pEC₅₀ ~11.20) nih.gov | More Rapid nih.govunich.it |

| This compound | BLT1 | Antagonist | Higher nih.govunich.it | |

| Resolvin E1 | ChemR23/CMKLR1 | Agonist | Lower (pEC₅₀ ~9.86) nih.gov | Slower nih.gov |

| Resolvin E1 | BLT1 | Antagonist/Partial Agonist nih.gov | Lower nih.govunich.it |

Intracellular Signaling Cascades and Transcriptional Regulation

The engagement of GPCRs by this compound initiates a series of intracellular signaling events that ultimately alter cellular function and gene expression to promote the resolution of inflammation. nih.gov It is understood that 18S-RvE1 and RvE1 share the same fundamental signaling pathways downstream of their common receptors, ChemR23 and BLT1. researchgate.netnih.gov

Upon binding of an E-series resolvin like 18S-RvE1 to its receptor ChemR23, a cascade of protein phosphorylation is triggered within the cell. nih.gov This signaling is crucial for mediating the pro-resolving actions of the molecule. Key pathways activated include the phosphorylation of Akt (also known as Protein Kinase B) and Extracellular Signal-Regulated Kinase (ERK), a member of the mitogen-activated protein kinase (MAPK) family. nih.govabcam.comnih.gov The activation of these kinases is both ligand- and receptor-dependent. nih.gov For instance, studies on RvE1 demonstrate that it stimulates the phosphorylation of both Akt and ERK in a time- and dose-dependent manner in cells expressing ChemR23. nih.govnih.gov This activation leads to further downstream signaling, including the phosphorylation of targets like the ribosomal protein S6, which is involved in translational regulation. nih.govunich.it

The phosphorylation and activation of Akt by 18S-RvE1 is mediated through the Phosphatidylinositol 3-Kinase (PI3K) pathway. nih.govunich.it The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes. The link between ChemR23 activation and this pathway has been confirmed using pharmacological inhibitors. The use of wortmannin (B1684655), a known PI3K inhibitor, has been shown to prevent the phosphorylation of downstream targets of Akt, such as the ribosomal protein S6. nih.govunich.it This demonstrates that the pro-resolving signals originating from 18S-RvE1 binding to ChemR23 are transduced, at least in part, through the canonical PI3K/Akt signaling cascade. nih.govunich.it

Compound Reference Table

Activation of Phosphorylation Pathways: Akt and Extracellular Signal-Regulated Kinase (ERK)

Raf/ERK Pathway Activation

This compound (18S-RvE1) has been shown to engage and activate the Raf/ERK signaling pathway, a critical cascade in cellular regulation. The activation of this pathway is a key component of the pro-resolving actions of this lipid mediator. Research has demonstrated that the phosphorylation of ribosomal protein S6, a downstream event, is inhibited by ERK inhibitors such as PD98059, indicating that 18S-RvE1's signaling is upstream of ERK activation. researchgate.netnih.gov The Raf/ERK pathway, also known as the mitogen-activated protein kinase (MAPK) pathway, is a chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus of the cell.

Studies have revealed that both the ERK inhibitor PD98059 and the PI3K inhibitor wortmannin can reduce the phosphorylation of ERK stimulated by Resolvin E1 (RvE1), the 18R-epimer of 18S-RvE1. nih.gov This suggests a complex interplay and potential convergence of signaling pathways initiated by 18S-RvE1. The activation of the Raf/ERK pathway by 18S-RvE1 is a crucial element in its ability to modulate cellular functions and contribute to the resolution of inflammation.

Regulation of Ribosomal Protein S6 Phosphorylation

A significant downstream effect of this compound signaling is the regulation of ribosomal protein S6 (rpS6) phosphorylation. researchgate.netnih.govresearchgate.net This post-translational modification is a key regulatory step in protein synthesis and cell growth. Research has identified rpS6 as a 30-kDa protein whose phosphorylation is stimulated by RvE1. nih.govnih.gov This phosphorylation is dependent on the activation of the ChemR23 receptor. nih.govresearchgate.net

The phosphorylation of rpS6 is a convergence point for both the PI3K/Akt and the Raf/ERK signaling pathways. researchgate.netnih.gov Experimental evidence has shown that the phosphorylation of rpS6 stimulated by RvE1 can be blocked by inhibitors of both PI3K (wortmannin) and ERK (PD98059). researchgate.netnih.govnih.gov This indicates that 18S-RvE1 orchestrates a coordinated activation of these two major signaling cascades to regulate this crucial cellular process. The phosphorylation of rpS6 is observed in various cell types, including human macrophage-like cells, and is associated with enhanced phagocytic activity. nih.govresearchgate.net

| Cell Type | Key Finding | Associated Pathway(s) | Reference |

|---|---|---|---|

| Human ChemR23-transfected CHO cells | RvE1 stimulates phosphorylation of a 30-kDa protein identified as ribosomal protein S6. | PI3K/Akt and Raf/ERK | nih.gov, researchgate.net, nih.gov |

| PMA-differentiated HL60 cells | RvE1 regulates phosphorylation of ribosomal protein S6 via ChemR23. | Not specified | nih.gov, researchgate.net |

| Human macrophages | RvE1 enhances phosphorylation of ribosomal protein S6, which is linked to increased phagocytosis. | PI3K/Akt and Raf/ERK | nih.gov, researchgate.net |

Modulation of Mitogen-Activated Protein Kinase (MAPK) Phosphorylation

This compound selectively modulates the phosphorylation of different members of the Mitogen-Activated Protein Kinase (MAPK) family. The MAPK family includes key signaling proteins such as ERK, p38-MAPK, and JNK, which are involved in a wide range of cellular processes including inflammation, cell stress responses, and apoptosis.

Studies have demonstrated that RvE1, the 18R-epimer of 18S-RvE1, regulates the phosphorylation of ERK in a time-dependent manner. nih.gov However, the same studies showed that RvE1 does not induce the phosphorylation of p38-MAPK. nih.gov Furthermore, the phosphorylation of ribosomal protein S6, a downstream target of RvE1 signaling, was not inhibited by a p38-MAPK inhibitor (SB203580). researchgate.netnih.govnih.gov This selective activation of the ERK pathway, while avoiding the activation of the pro-inflammatory p38-MAPK pathway, highlights the specific and targeted nature of 18S-RvE1's pro-resolving actions.

Attenuation of Nuclear Factor-κB (NF-κB) Activation

This compound plays a significant role in attenuating the activation of Nuclear Factor-κB (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes. The inhibition of the NF-κB pathway is a cornerstone of the anti-inflammatory and pro-resolving effects of this lipid mediator.

Mechanistically, RvE1 has been shown to prevent the activation of NF-κB by inhibiting the degradation of its inhibitory protein, IκBα. spandidos-publications.com In an inactive state, NF-κB is sequestered in the cytoplasm by IκBα. Upon receiving an inflammatory stimulus, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. mdpi.comnih.gov By preventing IκBα degradation, 18S-RvE1 effectively traps NF-κB in the cytoplasm, thereby blocking its pro-inflammatory signaling. spandidos-publications.com Furthermore, studies have indicated that RvE1 can suppress the activity of IKKβ, a kinase responsible for phosphorylating IκBα. spandidos-publications.com This multi-pronged approach to inhibiting NF-κB activation underscores the potent anti-inflammatory capacity of 18S-RvE1. Some studies also suggest that certain resolvins can promote the nuclear export of the p65 subunit of NF-κB, further contributing to the termination of the inflammatory signal. mdpi.com

Regulation of Inflammatory Gene Expression

A key outcome of the signaling pathways modulated by this compound is the downstream regulation of inflammatory gene expression. By attenuating pro-inflammatory transcription factors like NF-κB, 18S-RvE1 orchestrates a shift in the cellular transcriptional landscape, moving it away from a pro-inflammatory state and towards resolution.

Research has demonstrated that RvE1 treatment leads to the downregulation of a variety of pro-inflammatory genes. researchgate.net In models of inflammatory conditions, RvE1 has been shown to significantly reduce the expression of key inflammatory cytokines and chemokines. spandidos-publications.com For instance, in a model of colitis, RvE1 treatment dramatically reduced the expression of IL-12 p40 and TNF-α. In studies on obesity-related inflammation, RvE1 administration led to the downregulation of genes involved in TGF-β signaling, such as MYC and SMAD9. nih.gov Furthermore, in response to inflammatory stimuli, RvE1 has been shown to downregulate the expression of NF-κB target genes including IL-6 and MCP1. mdpi.com This broad-ranging regulation of inflammatory gene expression is a testament to the central role of 18S-RvE1 in actively resolving inflammation.

| Gene | Function | Experimental Context | Reference |

|---|---|---|---|

| IL-12 p40 | Pro-inflammatory cytokine | Colitis model | spandidos-publications.com |

| TNF-α | Pro-inflammatory cytokine | Colitis model | spandidos-publications.com |

| MYC | Proto-oncogene, regulator in TGF-β signaling | Obesity model | nih.gov |

| SMAD9 | Signal transducer in TGF-β signaling | Obesity model | nih.gov |

| IL-6 | Pro-inflammatory cytokine | TNF-α stimulated cells | mdpi.com |

| MCP1 | Monocyte chemoattractant protein | TNF-α stimulated cells | mdpi.com |

Crosstalk with Other Pro-resolving Mediators

The actions of this compound are not carried out in isolation but rather as part of a complex and coordinated network of pro-resolving mediators. This crosstalk between different families of specialized pro-resolving mediators (SPMs) is essential for the efficient and complete resolution of inflammation.

18S-RvE1 and its epimer RvE1 share receptors with other SPMs, providing a direct mechanism for crosstalk. Both 18S-RvE1 and RvE1 have been shown to bind to the leukocyte G protein-coupled receptors ChemR23 and BLT1. nih.govnih.gov The BLT1 receptor is also a high-affinity receptor for the pro-inflammatory leukotriene B4 (LTB4), and by acting as a partial agonist or antagonist at this receptor, 18S-RvE1 can dampen LTB4-driven inflammation. This represents a key point of interaction between pro-inflammatory and pro-resolving signaling pathways.

Furthermore, there is evidence of synergistic or complementary actions between different SPM families. For example, studies have investigated the combined effects of RvE1 and Maresin 1 (MaR1), another class of pro-resolving mediators derived from docosahexaenoic acid (DHA). These studies have shown that the combination of RvE1 and MaR1 can have enhanced effects on processes such as osteogenic differentiation of stem cells under inflammatory conditions. nih.govnih.gov This suggests that a "resolution cocktail" of different SPMs may be more effective than a single mediator in promoting tissue repair and regeneration. The interplay between resolvins, lipoxins, protectins, and maresins creates a robust and redundant system to ensure the timely and effective termination of the inflammatory response. nih.govspringermedicine.comnih.gov

Cellular and Subcellular Effects of 18s Resolvin E1 in Biological Processes

Modulation of Innate Immune Cell Functions

18S-Resolvin E1 (18S-RvE1) is a specialized pro-resolving mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). It plays a crucial role in the active resolution of inflammation by modulating the functions of key innate immune cells. Its actions help orchestrate the transition from a pro-inflammatory state to a pro-resolving state, thereby facilitating tissue homeostasis. 18S-RvE1 exerts its effects by binding to specific G protein-coupled receptors, including ChemR23 and BLT1, on the surface of leukocytes nih.govresearchgate.netnih.gov.

Neutrophils (Polymorphonuclear Neutrophils, PMNs)

Neutrophils are among the first cells to arrive at a site of inflammation. While essential for host defense, their excessive accumulation and activation can lead to tissue damage. 18S-RvE1 directly targets neutrophils to control their recruitment and activity.

A cardinal function of 18S-RvE1 is its ability to limit the infiltration of neutrophils into inflamed tissues researchgate.net. Research has demonstrated that 18S-RvE1 actively stops polymorphonuclear neutrophil (PMN) migration harvard.edunih.gov. In preclinical models of zymosan-induced acute peritonitis, 18S-RvE1 has been shown to reduce PMN infiltration with a potency similar to its 18R epimer, Resolvin E1 (RvE1) nih.gov. This action is critical for preventing an overwhelming inflammatory response and subsequent tissue injury. By halting further neutrophil recruitment, 18S-RvE1 helps to initiate the resolution phase of inflammation.

Table 1: Effect of this compound on Neutrophil Infiltration

| Model System | Key Finding | Reference |

|---|---|---|

| Murine Peritonitis | Reduced neutrophil infiltration into the peritoneal cavity. | researchgate.netnih.gov |

| General Action | Stops PMN migration. | harvard.edunih.gov |

Macrophages

Macrophages are pivotal players in the resolution of inflammation, responsible for clearing apoptotic cells, cellular debris, and pathogens. 18S-RvE1 enhances these critical functions, promoting a switch to a pro-resolving macrophage phenotype.

A key pro-resolving action of 18S-RvE1 is the significant enhancement of macrophage phagocytic capacity researchgate.netharvard.edunih.gov. This has been demonstrated across various targets, including microbial particles and apoptotic cells.

Studies using murine resident macrophages have shown that 18S-RvE1 stimulates the phagocytosis of zymosan particles and live E. coli nih.gov. The effect of 18S-RvE1 on phagocytosis follows a bell-shaped dose-response curve, with maximal enhancement observed at a concentration of approximately 1 nM. At lower concentrations, its potency is comparable to RvE1 nih.gov.

Table 2: Enhancement of Macrophage Phagocytosis by this compound

| Phagocytic Target | Cell Type | Dose-Response Profile | Key Finding | Reference |

|---|---|---|---|---|

| Zymosan | Murine Resident Macrophages | Bell-shaped curve, maximal effect at ~1 nM. Equipotent to RvE1 at lower concentrations. | Enhanced phagocytosis of zymosan particles. | nih.gov |

| E. coli (live) | Murine Resident Macrophages | Bell-shaped curve, maximal enhancement at ~1 nM. | Increased phagocytosis of live bacteria. | nih.gov |

| Apoptotic Neutrophils (PMNs) | Human Macrophages | Not specified. | Stimulated the uptake and clearance of apoptotic neutrophils (efferocytosis). | researchgate.netnih.gov |

Stimulation of Efferocytosis

This compound (18S-RvE1), a stereoisomer of Resolvin E1 (RvE1), plays a significant role in the resolution of inflammation, partly through its potent stimulation of efferocytosis, the process of clearing apoptotic cells by phagocytes. This specialized pro-resolving mediator (SPM) enhances the capacity of macrophages to engulf and remove apoptotic polymorphonuclear leukocytes (PMNs), a critical step in preventing secondary necrosis and the release of pro-inflammatory cellular contents, thereby facilitating the return to tissue homeostasis. nih.govnih.gov

Research has demonstrated that 18S-RvE1, alongside its R-epimer RvE1, significantly enhances macrophage phagocytosis of not only apoptotic cells but also zymosan particles and live E. coli. nih.gov Studies have shown that both 18S-RvE1 and RvE1 exhibit a bell-shaped dose-response curve for this activity, with maximal enhancement observed at approximately 1 nM. nih.gov This enhanced phagocytic activity is a cornerstone of the pro-resolving functions attributed to E-series resolvins. The clearance of apoptotic cells is a vital component of inflammation resolution, and SPMs like 18S-RvE1 are key drivers of this process. frontiersin.org In various inflammatory disease models, including those for periodontitis, colitis, and acute lung injury, the improvement of efferocytosis by RvE1 has been documented. nih.gov

| Parameter | Effect of this compound | Key Findings | References |

| Efferocytosis | Stimulation | Enhances macrophage phagocytosis of apoptotic neutrophils. | nih.govnih.gov |

| Phagocytosis of Pathogens | Stimulation | Increases macrophage uptake of zymosan and E. coli. | nih.gov |

| Dose-Response | Bell-shaped curve | Maximum enhancement of phagocytosis at ~1 nM. | nih.gov |

Reprogramming of Macrophage Polarization (M1 to M2-like phenotype)

Macrophages exhibit remarkable plasticity and can be polarized into different functional phenotypes, broadly categorized as the pro-inflammatory M1-like and the anti-inflammatory and pro-resolving M2-like macrophages. nih.govnih.gov this compound contributes to the resolution of inflammation by promoting a shift in macrophage polarization from the M1 to the M2 phenotype. This reprogramming is crucial for dampening the inflammatory response and initiating tissue repair processes.

M1 macrophages are typically induced by stimuli like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) and are characterized by the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. origene.com In contrast, M2 macrophages, induced by cytokines like IL-4 and IL-13, are involved in tissue remodeling and produce anti-inflammatory mediators. origene.com Resolvins, including the E-series, can influence this balance. For instance, neutrophil apoptosis, a process promoted by resolvins, encourages macrophage polarization towards a pro-resolving phenotype. researchgate.net By enhancing the clearance of cellular debris and apoptotic cells, 18S-RvE1 helps to create a microenvironment that favors the differentiation and function of M2-like macrophages, which are instrumental in tissue repair and regeneration. mdpi.com

| Macrophage Phenotype | Key Characteristics | Effect of this compound | References |

| M1-like | Pro-inflammatory, production of TNF-α, IL-1β, IL-6. | Promotes a shift away from this phenotype. | origene.comresearchgate.net |

| M2-like | Anti-inflammatory, pro-resolving, tissue repair. | Promotes polarization towards this phenotype. | researchgate.netmdpi.com |

Dendritic Cells (Modulation of Interleukin-12 Production)

Dendritic cells (DCs) are potent antigen-presenting cells that play a critical role in initiating and shaping adaptive immune responses. This compound can modulate DC function, particularly by regulating the production of key cytokines like Interleukin-12 (IL-12). IL-12 is a cytokine that is crucial for the differentiation of T helper 1 (Th1) cells, which are involved in cell-mediated immunity. nih.gov

Resolvin E1 has been shown to inhibit IL-12 production by dendritic cells in vivo. pnas.org This action is significant because excessive IL-12 production can drive chronic inflammatory conditions. By downregulating IL-12, 18S-RvE1 can help to temper Th1-driven inflammatory responses. The synergistic action of IL-12 and IL-18 can induce the production of IFN-γ by DCs, further amplifying the inflammatory cascade. nih.govnih.gov Therefore, the ability of 18S-RvE1 to modulate IL-12 production represents a key mechanism by which it controls the transition from innate to adaptive immunity and prevents excessive inflammation.

| Cell Type | Cytokine | Effect of this compound | Implication | References |

| Dendritic Cells | Interleukin-12 (IL-12) | Inhibition of production. | Attenuation of Th1-mediated inflammatory responses. | pnas.org |

T Helper (Th) Cells (Regulation of Th17 Function and T Cell Activation)

T helper (Th) cells are a critical component of the adaptive immune system, and their differentiation into various subsets, such as Th1, Th2, and Th17, dictates the nature of the immune response. nih.gov Th17 cells, characterized by their production of IL-17, are crucial for host defense against certain pathogens but are also implicated in the pathogenesis of autoimmune and chronic inflammatory diseases. nih.govyoutube.com

| T Cell Subset | Key Function/Marker | Effect of this compound | Mechanism | References |

| T Helper 17 (Th17) Cells | Production of IL-17 | Inhibition of differentiation and function. | Blocks expression of CD25 and IL-17; decreases CCR6 expression. | nih.govnih.govresearchgate.net |

| General T Cells | Activation (e.g., CD25 expression) | Inhibition. | Suppresses activation markers. | nih.govresearchgate.net |

Impact on Non-Immune Cell Biology

Intestinal Epithelial Cells

Promotion of Epithelial Cell Migration and Proliferation

The intestinal epithelium forms a crucial barrier that separates the luminal contents from the underlying host tissues. Maintaining the integrity of this barrier is essential for gut homeostasis, and efficient repair of epithelial wounds is critical following injury or inflammation. This compound has been identified as a potent pro-repair molecule that actively promotes intestinal epithelial wound healing. researchgate.netnih.gov

Research has shown that Resolvin E1 enhances the migration and proliferation of intestinal epithelial cells, two fundamental processes in the restoration of a damaged epithelial barrier. researchgate.netpnas.org This pro-reparative effect is mediated through the activation of specific signaling pathways within the epithelial cells. pnas.org The ability of 18S-RvE1 to not only dampen inflammation but also to directly stimulate epithelial repair highlights its multifaceted role in restoring mucosal homeostasis. researchgate.netnih.gov

| Cellular Process | Effect of this compound | Significance | References |

| Epithelial Cell Migration | Promotion | Accelerates wound closure and barrier restoration. | researchgate.netpnas.org |

| Epithelial Cell Proliferation | Promotion | Replenishes lost cells and facilitates tissue regeneration. | researchgate.netpnas.org |

Regulation of Cytokine and Chemokine Production

A fundamental aspect of the pro-resolving activity of this compound is its ability to regulate the production of cytokines and chemokines, the signaling molecules that orchestrate inflammatory responses. 18S-RvE1 has been shown to significantly reduce the levels of pro-inflammatory cytokines in various models of inflammation. researchgate.netjci.org

In murine peritonitis, for example, administration of 18S-RvE1 reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. researchgate.netnih.gov This dampening of the cytokine storm is a key factor in limiting excessive leukocyte infiltration and preventing collateral tissue damage. nih.gov

The regulatory effects of Resolvin E1 also extend to the adaptive immune system. RvE1 can suppress the activation of dendritic cells by limiting their production of pro-inflammatory cytokines. nih.gov This, in turn, impacts T-cell differentiation, particularly by inhibiting the proliferation and function of T helper 17 (Th17) cells, which are known for their tissue-destructive functions in chronic inflammatory and autoimmune diseases. nih.gov RvE1 has been shown to block the production of IL-17, IL-21, and IL-2 by T cells. nih.gov By controlling the cytokine and chemokine milieu, 18S-RvE1 helps to actively switch off the inflammatory response and promote a return to tissue homeostasis. researchgate.netjci.org

Table 3: Regulation of Cytokines by Resolvin E1

| Cytokine/Chemokine | Effect of Resolvin E1 | Cell Type/Model | Reference |

|---|---|---|---|

| TNF-α | Reduction | Murine Peritonitis | researchgate.netnih.gov |

| IL-1β | Reduction | Murine Peritonitis | researchgate.netnih.gov |

| IL-6 | Reduction | Murine Peritonitis | researchgate.netnih.gov |

| IL-17 | Inhibition | T-helper 17 (Th17) cells | nih.gov |

| IL-21 | Inhibition | T-helper 17 (Th17) cells | nih.gov |

| IL-2 | Inhibition | T-helper 17 (Th17) cells | nih.gov |

Reduction of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6, MCP-1)

A key mechanism through which this compound exerts its pro-resolving effects is by actively reducing the production of pro-inflammatory cytokines. nih.gov These signaling molecules are central to the initiation and amplification of inflammatory cascades. By curbing their levels, 18S-RvE1 helps to control the magnitude of the inflammatory response and prevent chronic inflammation. mdpi.com

Research has demonstrated that 18S-RvE1 is effective in various models of inflammation. In studies involving murine peritonitis, 18S-RvE1 significantly reduced the levels of key pro-inflammatory cytokines. nih.govuniprot.org This includes a marked decrease in Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). researchgate.netfrontiersin.org The reduction of these specific cytokines is crucial, as they are potent mediators that recruit and activate immune cells, leading to potential tissue damage if left unchecked. The ability of 18S-RvE1 to suppress these cytokines is a cornerstone of its anti-inflammatory and pro-resolving functions. nih.govresearchgate.net While the effects on TNF-α, IL-1β, and IL-6 are documented, the specific impact of the 18S stereoisomer of Resolvin E1 on Monocyte Chemoattractant Protein-1 (MCP-1) is less defined in the existing literature. However, other forms of Resolvin E1 have been shown to modulate a wide range of cytokines and chemokines. frontiersin.orgnih.gov

The table below summarizes the documented effects of this compound on specific pro-inflammatory cytokines.

| Cytokine | Model/System | Observed Effect of this compound | Reference |

|---|---|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | Murine Zymosan-Induced Peritonitis | Reduction | researchgate.netfrontiersin.org |

| Interleukin-1 beta (IL-1β) | Murine Zymosan-Induced Peritonitis | Reduction | researchgate.netfrontiersin.org |

| Interleukin-6 (IL-6) | Murine Zymosan-Induced Peritonitis | Reduction | researchgate.netfrontiersin.org |

Potential for Chemokine Scavenging

Resolvins are known to counteract chemokines, which are critical for guiding inflammatory cells to the site of injury or infection. nih.gov This action is a fundamental aspect of the resolution phase, as it helps to stop the further recruitment of leukocytes, such as neutrophils. mdpi.com The primary mechanism for this effect appears to be the counter-regulation of the production and release of chemokines by immune cells like macrophages. mdpi.com For example, analogs of Resolvin E1 have been demonstrated to reduce the production of pro-inflammatory chemokines in vivo. frontiersin.org

The concept of "chemokine scavenging" suggests a more direct interaction, where a molecule binds to and neutralizes chemokines, thereby preventing them from interacting with their receptors on target cells. While this compound effectively lowers functional chemokine levels, the existing scientific literature primarily points toward an indirect mechanism of action, such as the suppression of signaling pathways that control chemokine gene expression and synthesis. There is currently limited direct evidence to suggest that this compound acts as a direct chemokine scavenger. Therefore, its potential in this specific capacity remains an area for further scientific inquiry.

Role of 18s Resolvin E1 in Preclinical Disease Models and Biological Systems

Inflammation Resolution in Acute Models

Murine Peritonitis Models

18S-Resolvin E1 (18S-RvE1), a stereoisomer of Resolvin E1 (RvE1), plays a significant role in orchestrating the resolution of inflammation in acute murine peritonitis models. Its actions are characterized by the modulation of leukocyte trafficking, enhancement of phagocytic activity, and reduction of pro-inflammatory signaling.

In zymosan-initiated acute peritonitis, 18S-RvE1 demonstrates potent anti-inflammatory and pro-resolving effects. When administered, it effectively reduces the infiltration of polymorphonuclear neutrophils (PMNs) into the peritoneal cavity, a key event in the acute inflammatory response. nih.govnih.gov The efficacy of 18S-RvE1 in blocking PMN infiltration is comparable to its more studied epimer, RvE1, at equimolar doses. nih.gov

Beyond limiting neutrophil influx, 18S-RvE1 actively promotes the clearance of inflammatory stimuli and cellular debris. It significantly enhances the phagocytic capacity of macrophages, the primary immune cells responsible for efferocytosis (the removal of apoptotic cells) and the engulfment of pathogens and foreign particles. nih.govnih.gov Studies have shown that 18S-RvE1 boosts macrophage phagocytosis of zymosan particles, live Escherichia coli, and apoptotic neutrophils. nih.govnih.gov This enhanced clearance is crucial for preventing the secondary necrosis of apoptotic cells and the subsequent release of damage-associated molecular patterns that can perpetuate inflammation. The dose-response curve for this enhanced phagocytosis is bell-shaped, with maximal efficacy observed at a concentration of approximately 1 nM. nih.gov

Furthermore, 18S-RvE1 contributes to the dampening of the inflammatory environment by reducing the levels of pro-inflammatory cytokines within the peritoneal exudate. nih.govnih.gov

| Model | Key Finding | Specific Effect of this compound |

|---|---|---|

| Zymosan-Induced Peritonitis | Reduced Neutrophil Infiltration | Blocks PMN infiltration to a similar extent as RvE1. nih.gov |

| Zymosan-Induced Peritonitis | Enhanced Phagocytosis | Increases macrophage phagocytosis of zymosan and apoptotic neutrophils. nih.govnih.gov |

| E. coli-Induced Peritonitis | Enhanced Bacterial Clearance | Boosts macrophage phagocytosis of live E. coli. nih.govnih.gov |

| Zymosan-Induced Peritonitis | Reduced Pro-inflammatory Cytokines | Decreases levels of inflammatory cytokines in peritoneal exudates. nih.govnih.gov |

Acute Lung Inflammation and Acute Respiratory Distress Syndrome (ARDS) Models

Specific research findings on the role of this compound in preclinical models of acute lung inflammation and ARDS are not available in the reviewed literature.

Colitis Models (e.g., TNBS-induced colitis)

Specific research findings on the role of this compound in preclinical colitis models are not available in the reviewed literature.

Infection Control and Resolution

Impact on Bacterial Clearance and Microbial Containment

This compound demonstrates significant pro-resolving actions that extend to enhancing the host's ability to control and clear bacterial infections. A primary mechanism for this is the stimulation of phagocytosis, a critical process for microbial containment.

In the context of E. coli-initiated peritonitis, 18S-RvE1 has been shown to be a potent enhancer of bacterial clearance. nih.gov It directly stimulates resident macrophages to engulf live E. coli, thereby preventing the proliferation and dissemination of the bacteria. nih.gov When delivered directly to the site of infection in the peritoneum, 18S-RvE1 enhanced the phagocytosis of E. coli by macrophages by 61.4%. nih.gov

The compound's effect on phagocytosis follows a bell-shaped dose-response curve, with maximal enhancement of E. coli uptake by murine resident macrophages observed at a concentration of 1 nM. nih.gov At lower concentrations, its potency is comparable to that of RvE1. These findings underscore the role of 18S-RvE1 not just in dampening inflammation, but also in actively promoting the anti-microbial functions of the innate immune system. nih.gov This dual action of reducing inflammation while simultaneously boosting bacterial clearance is a hallmark of specialized pro-resolving mediators. nih.gov

| Infection Model | Cell Type | Effect of this compound | Quantitative Finding |

|---|---|---|---|

| E. coli-Initiated Peritonitis | Murine Resident Macrophages | Enhanced phagocytosis of live bacteria. nih.gov | Maximal enhancement observed at 1 nM. nih.gov |

| In vivo Peritoneal Administration | Murine Peritoneal Macrophages | Increased uptake of E. coli. nih.gov | Enhanced phagocytosis by 61.4% compared to vehicle. nih.gov |

Modulation of Host Defense during Specific Infections (e.g., Candida albicans, Herpes Simplex Virus)

Specific research findings on the role of this compound in modulating host defense during Candida albicans or Herpes Simplex Virus infections are not available in the reviewed literature.

Organ Protection and Injury Resolution

Cardioprotective Actions (e.g., Sepsis-Induced Cardiomyopathy, Ischemia-Reperfusion Injury)

This compound (18S-RvE1) demonstrates significant cardioprotective effects in preclinical models of cardiac injury, particularly in sepsis-induced cardiomyopathy and ischemia-reperfusion injury.

In a mouse model of sepsis-induced cardiomyopathy, treatment with Resolvin E1 (RvE1) led to improved left ventricular function. nih.gov This was accompanied by a reduction in serum markers of cardiac damage, such as lactate dehydrogenase (LDH) and creatine kinase myocardial bound (CK-MB). nih.gov RvE1 treatment also suppressed the infiltration of inflammatory cells like neutrophils and macrophages into the heart tissue and decreased the secretion of pro-inflammatory cytokines, including interleukin (IL)-1β, IL-6, and monocyte chemoattractant protein (MCP)-1. nih.gov The protective mechanism involves the inhibition of the mitogen-activated protein kinase (MAPK) and nuclear factor (NF)-κB signaling pathways. nih.gov Furthermore, RvE1 was observed to inhibit the polarization of macrophages to the pro-inflammatory M1 phenotype, while promoting the switch to the anti-inflammatory M2-like phenotype in the heart and spleen. nih.gov It also rectified the dysregulation of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes in the heart and reduced the rate of myocardial apoptosis following lipopolysaccharide (LPS)-induced injury. nih.gov

In the context of ischemia-reperfusion (I/R) injury, RvE1 has been shown to have a direct protective effect on cardiomyocytes. physiology.orgnih.gov In a rat model of myocardial I/R, intravenous administration of RvE1 before reperfusion significantly limited the infarct size in a dose-dependent manner. physiology.orgnih.gov In vitro studies using a cardiomyocyte cell line (H9c2) showed that RvE1 increased cell viability and decreased apoptosis after hypoxia/reoxygenation. physiology.orgnih.gov The mechanisms underlying this protection include the augmentation of phosphoinositide 3-kinase (PI3K) activity, increased phosphorylation of Akt and ERK1/2, and enhanced calcium-dependent nitric oxide synthase activity. physiology.orgnih.gov Conversely, RvE1 attenuated the activity of caspase-3 and the phosphorylation of p38. physiology.orgnih.gov The cardioprotective effects of RvE1 were blocked by an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, indicating the involvement of EGFR transactivation in its signaling pathway. physiology.orgnih.gov

| Preclinical Model | Key Findings for this compound | Mechanistic Insights |

|---|---|---|

| Sepsis-Induced Cardiomyopathy (LPS-induced in mice) | Improved left ventricular function; Reduced serum LDH and CK-MB; Decreased infiltration of neutrophils and macrophages; Lowered pro-inflammatory cytokines (IL-1β, IL-6, MCP-1). nih.gov | Inhibition of MAPK and NF-κB signaling; Promoted M2 macrophage polarization; Rectified COX/LOX dysregulation; Reduced myocardial apoptosis. nih.gov |

| Ischemia-Reperfusion Injury (Rat model) | Dose-dependent reduction in myocardial infarct size; Increased cardiomyocyte viability; Decreased apoptosis. physiology.orgnih.gov | Augmented PI3K-Akt and ERK1/2 signaling; Attenuated caspase-3 activity and p38 phosphorylation; Dependent on EGFR transactivation. physiology.orgnih.gov |

Retinopathy Models (Dysregulation of RvE1 Metabolism)

Research into the role of RvE1 in retinopathy has revealed a dysregulation of its metabolic and signaling pathways in animal models of age-related macular degeneration (AMD). nih.gov In a light-damage (LD) rat model, which mimics features of AMD, significant alterations in the RvE1 pathway were observed. nih.govnih.gov

Specifically, ELISA assays showed that rats subjected to light damage had significantly higher circulating levels of RvE1 in their serum but reduced levels within the retina itself, when compared to control animals. nih.gov Western blot analysis of the retinas indicated that key components of the RvE1 system were modulated following the injury. The RvE1 receptor, ChemR23, along with the metabolic enzymes 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2), were significantly upregulated seven days after the light damage was induced. nih.gov However, another RvE1 receptor, BLT1, and the RvE1 degradative enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), were not modulated by the light damage. nih.gov

Immunohistochemical analysis revealed the localization of these proteins, with ChemR23, 5-LOX, COX-2, and BLT1 being more expressed in the inner retina. nih.gov Notably, ChemR23 was highly expressed in activated microglia of the outer retina, suggesting a role in the inflammatory response. nih.gov These findings indicate that RvE1 metabolism and signaling are altered in the LD model, suggesting a potential role for this pathway in the pathogenesis of AMD. nih.govnih.gov

| Model | Parameter | Observation in Light-Damage Model vs. Control |

|---|---|---|

| Light-Damage Model of Age-Related Macular Degeneration (Rat) | Serum RvE1 Levels | Significantly higher. nih.gov |

| Retinal RvE1 Levels | Reduced. nih.gov | |

| Retinal ChemR23 Receptor Expression (7 days post-LD) | Significantly upregulated. nih.gov | |

| Retinal 5-LOX Expression (7 days post-LD) | Significantly upregulated. nih.gov | |

| Retinal COX-2 Expression (7 days post-LD) | Significantly upregulated. nih.gov | |

| Retinal BLT1 Receptor Expression | Not modulated. nih.gov | |

| Retinal 15-PGDH (degradative enzyme) Expression | Not modulated. nih.gov |

Tissue Repair and Regeneration

Promotion of Intestinal Mucosal Healing

This compound plays a crucial role in promoting the healing of the intestinal mucosa. nih.gov Studies have shown that RvE1 is locally produced in response to intestinal mucosal injury. nih.gov In models of experimental colitis, RvE1 has been shown to dampen the inflammatory response by inhibiting neutrophil migration. nih.gov

Beyond its anti-inflammatory properties, RvE1 directly acts on intestinal epithelial cells to promote wound repair. nih.gov It enhances the healing process by increasing cellular proliferation and migration. nih.gov The signaling pathways involved in these pro-reparative actions include the activation of CREB, mTOR, and Src-FAK. nih.gov In studies using intestinal epithelial Caco-2 cell cultures, RvE1, along with other specialized pro-resolving mediators (SPMs), was found to enhance cell growth and accelerate the wound repair process. ub.edu These findings suggest that RvE1 not only helps to resolve inflammation but also actively participates in the restoration of the epithelial barrier, which is vital for maintaining intestinal homeostasis. nih.govsigmaaldrich.com

| Model System | Effect of this compound | Associated Signaling Pathways |

|---|---|---|

| Murine Colonic Mucosal Wounds | Locally produced in response to injury; Accelerates wound repair. nih.gov | Not specified in this model. |

| Intestinal Epithelial Cells (in vitro) | Increased cellular proliferation and migration. nih.gov | Activation of CREB, mTOR, and Src-FAK. nih.gov |

| Intestinal Epithelial Caco-2 Cell Cultures | Enhanced cell growth and wound repair. ub.edu | Dependent on ERK 1/2, p38 MAPK, Phospholipase C, and Protein Kinase C. ub.edu |

Periodontal Disease Models and Bone Preservation

In preclinical models of periodontal disease, this compound has demonstrated a significant capacity to preserve bone and promote tissue regeneration. nih.govsemanticscholar.org Periodontitis is an inflammatory disease that leads to the destruction of the tissues supporting the teeth, including the alveolar bone. nih.gov Topical application of RvE1 in animal models has been shown to prevent and even reverse ligature-induced periodontitis and the associated bone loss. nih.gov

The protective mechanism of RvE1 involves several actions on bone cells. It directly influences bone remodeling by downregulating bone resorption. nih.gov RvE1 achieves this by inhibiting the differentiation and activity of osteoclasts, the cells responsible for breaking down bone tissue. semanticscholar.orgnih.govmdpi.com A key aspect of this regulation is its effect on the RANKL/OPG ratio. RvE1 suppresses the levels of RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand), a key cytokine required for osteoclast formation, leading to a shift in the RANKL/OPG (Osteoprotegerin) ratio that favors bone preservation. semanticscholar.orgnih.gov In addition to its effects on bone, RvE1 reduces inflammatory cell infiltration and osteoclast density in periodontal tissues. nih.gov By modulating local inflammation, RvE1 helps to restore a gene expression profile more similar to that of healthy tissue. nih.gov

| Model | Key Findings for this compound | Mechanism of Action |

|---|---|---|

| Rat Ligature-Induced Periodontitis | Prevented and reversed alveolar bone loss; Reduced inflammatory cell infiltration and osteoclast density. nih.gov | Reduced expression of inflammation-related genes. nih.gov |

| Inflammatory Osteoclastogenesis (in vitro) | Decreased production of RANKL by osteoblasts; Shifted RANKL/OPG ratio in favor of bone preservation. nih.gov | Downregulates osteoclast differentiation via NF-κB and PI3K–AKT pathways. nih.gov |

Influence on Wound Closure

This compound has been shown to directly stimulate cellular processes that lead to faster wound closure. nih.gov While its anti-inflammatory properties create a more favorable environment for healing, RvE1 also has direct pro-reparative effects on epithelial cells. nih.govnih.gov

In a model of corneal injury using human corneal epithelial cells, RvE1 was found to directly stimulate cell migration, thereby hastening wound closure. nih.gov The effect was concentration-dependent and, at its maximum, was comparable to the migration induced by epidermal growth factor (EGF). nih.gov This pro-migratory effect is mediated through the transactivation of the EGF receptor and involves the activation of the PI3-K/Akt and p38 MAPK signaling pathways. nih.gov Similarly, in the context of intestinal healing, RvE1 promotes the migration and proliferation of intestinal epithelial cells, which are critical steps for closing mucosal wounds. nih.gov This action is linked to the activation of signaling mediators such as CREB, mTOR, and Src-FAK. nih.gov These findings demonstrate that RvE1 actively contributes to the structural repair of tissues by stimulating key cellular behaviors required for wound closure.

| Tissue/Cell Type | Observed Effect of this compound | Underlying Signaling Pathway |

|---|---|---|

| Human Corneal Epithelial Cells | Directly stimulates cell migration; Hastens wound closure. nih.gov | EGF Receptor transactivation; PI3-K/Akt pathway; p38 MAPK pathway. nih.gov |

| Intestinal Epithelial Cells | Promotes cellular proliferation and migration. nih.gov | Activation of CREB, mTOR, and Src-FAK. nih.gov |

Pain Modulation in Inflammatory Conditions

Attenuation of Inflammatory and Neuropathic Pain

This compound (18S-RvE1), a stereoisomer of Resolvin E1 (RvE1), is part of the E-series resolvins, which are potent lipid mediators in the resolution of inflammation. mdpi.com Preclinical studies have demonstrated the significant analgesic effects of RvE1 in various models of pain, highlighting its potential in pain modulation. Research indicates that RvE1 effectively reduces pain behaviors in animal models of both inflammatory and neuropathic pain without altering baseline pain perception. h1.co This suggests a specific action on pathological pain states rather than normal nociceptive processes. h1.co

In models of inflammatory pain, such as those induced by formalin, carrageenan, or complete Freund's adjuvant (CFA), RvE1 has been shown to potently decrease pain behaviors. h1.co Its administration, either peripherally at the site of inflammation or centrally into the spinal cord, results in a marked reduction in pain hypersensitivity. h1.co For instance, in a carrageenan-induced inflammation model, peripheral administration of RvE1 not only attenuated heat hyperalgesia but also reduced local inflammation, as evidenced by decreased paw edema, reduced neutrophil infiltration, and lower levels of pro-inflammatory cytokines. h1.co Similarly, in a neuropathic pain model involving spinal nerve ligation, RvE1 was also effective at reducing pain behavior. h1.co The analgesic actions are observed at very low doses, indicating the high potency of this mediator. h1.co

The mechanism of action for RvE1 involves both peripheral and central pathways. h1.co Peripherally, it acts on immune cells and sensory neurons to quell the inflammatory response. Centrally, it modulates synaptic plasticity in the spinal cord's dorsal horn neurons, which is a key mechanism in the development of chronic pain and central sensitization. h1.co Studies have shown that RvE1 can normalize the hyperexcitability of these neurons that is often seen in persistent pain states. h1.co

| Pain Model | Key Findings | Mechanism of Action |

|---|---|---|

| Formalin-Induced Pain | Reduced second-phase pain behavior, indicating a central analgesic effect. nih.gov | Central modulation of spinal cord neurons. h1.co |

| Carrageenan-Induced Inflammatory Pain | Attenuated heat hyperalgesia; reduced paw edema, neutrophil infiltration, and pro-inflammatory cytokines. h1.co | Peripheral anti-inflammatory actions. h1.co |

| Capsaicin-Induced Pain | Inhibited spontaneous pain and heat hypersensitivity. h1.co | Blockade of TRPV1 signaling. calis.edu.cn |

| Spinal Nerve Ligation (Neuropathic Pain) | Reduced pain behavior. h1.co | Inhibition of microglial activation in the spinal cord. |

| TNF-α-Induced Pain | Reduced heat hyperalgesia. calis.edu.cn | Inhibition of TNF-α signaling pathways. calis.edu.cn |

Interaction with Transient Receptor Potential (TRP) Ion Channels

The analgesic properties of this compound are closely linked to its interaction with Transient Receptor Potential (TRP) ion channels, which are crucial in pain sensation. nih.gov Specifically, RvE1 has been identified as a potent endogenous inhibitor of Transient Receptor Potential Vanilloid 1 (TRPV1), a key receptor involved in detecting noxious heat and inflammatory pain. nih.gov The activation and sensitization of TRPV1 channels on nociceptive sensory neurons are major contributors to pain hypersensitivity during inflammation. nih.gov

RvE1 exerts its inhibitory effects on TRPV1 through specific G-protein coupled receptors (GPCRs). mdpi.com Research has shown that ChemR23, a receptor for RvE1, is co-expressed with TRPV1 in dorsal root ganglion (DRG) neurons and in the dorsal horn of the spinal cord. nih.gov Activation of ChemR23 by RvE1 blocks the increase in excitatory postsynaptic currents that are typically evoked by the TRPV1 agonist capsaicin. h1.co This action is mediated, at least in part, by the inhibition of the extracellular signal-regulated kinase (ERK) signaling pathway, which is known to sensitize TRPV1. h1.conih.gov

Furthermore, RvE1 acts as an antagonist for the leukotriene B4 receptor 1 (BLT1), another GPCR that can be co-expressed with TRPV1. mdpi.com By antagonizing BLT1, RvE1 can prevent the sensitization of TRPV1, thereby reducing pain signals. The dual action on both ChemR23 (as an agonist) and BLT1 (as an antagonist) allows RvE1 to finely tune and suppress nociceptive signaling at the peripheral and central levels. mdpi.com Studies have demonstrated that RvE1 potently inhibits capsaicin-induced TRPV1 currents in dissociated DRG neurons. nih.gov This direct modulatory effect on a critical pain-sensing ion channel underscores a significant mechanism behind the analgesic efficacy of the E-series resolvins.

Metabolic Dysfunction and Inflammation Resolution

Impact on Inflammation in Type 2 Diabetes Models

Unresolved inflammation is a critical factor in the pathogenesis of type 2 diabetes (T2D) and its associated metabolic dysregulation. jcvi.org The body's natural pro-resolution pathways, which are mediated by specialized pro-resolving mediators (SPMs) like this compound, appear to be compromised in T2D. nih.gov Preclinical studies using animal models of T2D have shown that RvE1 can counteract this pro-inflammatory state.

In models of obesity-related T2D, RvE1 has demonstrated the ability to reduce inflammatory cell infiltration and the production of pro-inflammatory mediators in key metabolic tissues such as visceral adipose tissue and the liver. nih.gov This reduction in local inflammation is associated with improvements in metabolic parameters. For instance, the administration of RvE1 has been linked to reduced hepatic steatosis and improved insulin sensitivity in adipose tissues. nih.gov The actions of RvE1 are mediated through its receptors, primarily by acting as a partial agonist on the BLT1 receptor on neutrophils to reduce their infiltration and inflammatory activation, and as a high-affinity agonist on the ERV1 (ChemR23) receptor on monocytes and macrophages to promote a pro-resolving phenotype. nih.gov By restoring the balance of inflammation resolution, RvE1 helps to mitigate the chronic low-grade inflammation that drives insulin resistance. nih.gov

Rescue of Impaired Neutrophil Phagocytosis in Obese Diabetic Models

A hallmark of the impaired immune response in type 2 diabetes is a defect in the function of neutrophils, particularly their ability to phagocytose, or engulf, pathogens. This impairment contributes to the increased susceptibility to infections observed in diabetic individuals. nih.gov Studies have shown that this deficient phagocytosis can be rescued by RvE1. nih.govnih.gov

In preclinical models using obese diabetic mice (db/db mice), neutrophils exhibit impaired phagocytosis of bacteria. nih.gov While RvE1 could increase neutrophil phagocytosis in wild-type animals, it had no significant impact on the neutrophils from db/db mice, suggesting a dysregulation in its signaling pathway. nih.gov However, in a transgenic diabetic mouse model that overexpresses the human RvE1 receptor (ERV1), RvE1 was able to significantly increase neutrophil phagocytosis. nih.gov This finding indicates that enhancing the responsiveness to RvE1 can overcome the functional deficit in diabetic neutrophils. In vivo experiments using a dorsal air pouch model further confirmed that RvE1 decreases the influx of neutrophils to the inflamed site while simultaneously increasing their capacity to phagocytose bacteria. nih.gov Therefore, this compound can restore a critical innate immune function that is compromised in obese diabetic states.

Restoration of Mitochondrial Function under Inflammatory Stress

Mitochondrial dysfunction is increasingly recognized as a key pathological feature of severe inflammation and sepsis. nih.gov During inflammatory stress, mitochondria can suffer from decreased respiration and a reduction in membrane potential. Furthermore, the dynamic processes of mitochondrial fission (division) and fusion (merging) become imbalanced. nih.govnih.gov Research has shown that Resolvin E1 can protect and restore mitochondrial function under these conditions. nih.gov

In experimental models of inflammation, RvE1 has been shown to possess anti-inflammatory and anti-apoptotic properties. nih.gov Critically, it is capable of restoring inflammation-induced mitochondrial dysfunction. nih.govnih.gov Treatment with RvE1 helps to normalize mitochondrial respiration and membrane potential. nih.gov It also restores the balance between mitochondrial fission and fusion, processes that are vital for maintaining a healthy mitochondrial network. nih.govnih.gov The inhibition of excessive mitochondrial fission has itself been shown to reduce the levels of pro-inflammatory cytokines, suggesting that by preserving mitochondrial integrity, RvE1 further contributes to the resolution of inflammation. nih.gov These findings reveal a novel mechanism for the beneficial effects of RvE1, linking the resolution of inflammation directly to the preservation of cellular energy production and mitochondrial health. nih.govnih.gov

| Area of Impact | Observed Effect in Preclinical Models | Underlying Mechanism |

|---|---|---|

| Inflammation in T2D | Reduced inflammatory cell infiltration in adipose tissue and liver; improved insulin sensitivity. nih.gov | Acts on BLT1 and ERV1 receptors to reduce inflammation and promote a pro-resolving macrophage phenotype. nih.gov |

| Neutrophil Phagocytosis | Rescued impaired phagocytosis in obese diabetic models overexpressing the ERV1 receptor. nih.gov | Enhances the functional capacity of neutrophils via its receptor ERV1. nih.gov |

| Mitochondrial Function | Restored mitochondrial respiration, membrane potential, and the balance of fission/fusion under inflammatory stress. nih.govnih.gov | Exerts anti-apoptotic effects and preserves mitochondrial integrity, which in turn reduces pro-inflammatory cytokine levels. nih.gov |

Analytical and Synthetic Methodologies for 18s Resolvin E1 Research

Advanced Analytical Techniques for Quantification in Biological Samples

Accurate quantification of 18S-RvE1 is critical for understanding its biosynthesis and biological functions. Given its transient nature and low abundance, highly sensitive and selective analytical platforms are required.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the identification and quantification of lipid mediators, including 18S-RvE1. qmul.ac.ukharvard.edu This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.govmdpi.com Samples, typically after solid-phase extraction (SPE) to enrich the lipid fraction, are injected into an LC system, often using a C18 reverse-phase column, to separate the various lipid mediators. qmul.ac.uknih.gov

The separated molecules are then ionized, commonly using electrospray ionization (ESI) in negative mode, and analyzed by the mass spectrometer. nih.govresearchgate.net For quantification, the instrument is typically operated in multiple reaction monitoring (MRM) mode. nih.govresearchgate.net This involves selecting a specific precursor ion (the molecular ion of the target analyte, [M-H]⁻) and a characteristic product ion that is generated upon fragmentation. This precursor-to-product ion transition is highly specific to the analyte of interest, minimizing interference from the complex biological matrix. mdpi.com For Resolvin E1 and its epimers, the parent ion has a mass-to-charge ratio (m/z) of 349. researchgate.net The fragmentation pattern (MS/MS spectrum) provides structural information, and specific fragment ions are monitored for unambiguous identification and quantification. researchgate.netnih.gov

| Parameter | Description | Source |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | qmul.ac.ukharvard.edu |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | nih.gov |

| MS Operation Mode | Multiple Reaction Monitoring (MRM) | nih.govresearchgate.net |

| Precursor Ion [M-H]⁻ for RvE1 | m/z 349 | researchgate.net |

| Sample Preparation | Solid-Phase Extraction (SPE) with C18 cartridges | qmul.ac.uknih.gov |

Distinguishing between 18S-RvE1 and its 18R epimer, Resolvin E1 (RvE1), is crucial as stereochemistry dictates biological activity. Standard reverse-phase LC columns typically cannot separate these stereoisomers. Therefore, chiral chromatography is essential. mdpi.comnih.gov Chiral lipidomics combines chiral LC with MS/MS to separate and quantify specific stereoisomers. nih.govnih.gov

This approach has been successfully used to separate 18R- and 18S-hydroxyeicosapentaenoic acid (HEPE), the precursors to RvE1 and 18S-RvE1, respectively. mdpi.comnih.govnih.gov For instance, a Chiralpak AD-RH column can be employed for the chiral HPLC-MS/MS profiling of 18-R/S-HEPE and other resolvin stereoisomer pairs from biological samples like human serum. mdpi.com This methodology was instrumental in identifying the novel 18S-series of resolvins, which were not apparent without chiral separation, and established 18S-HEPE as the precursor to this series. mdpi.comnih.gov Metabolomic profiling using these chiral techniques allows for a comprehensive investigation into the stereoselective biosynthesis of E-series resolvins. nih.govresearchgate.net

| Technique | Application | Key Finding | Source |

| Chiral LC-MS/MS | Separation of 18S- and 18R-HEPE stereoisomers | The R isomer typically elutes before the S isomer | nih.gov |

| Chiral Lipidomics | Identification of novel SPM series | Led to the discovery of the 18S-series of resolvins | nih.govnih.gov |

| Metabolomics | Investigating biosynthetic pathways | Revealed parallel stereospecific pathways for 18R- and 18S-E-series resolvins | nih.govresearchgate.net |

Strategies for Total Organic Synthesis